DW10075
描述
DW10075 is a novel, small-molecule inhibitor of vascular endothelial growth factor receptors (VEGFRs), specifically targeting VEGFR-1, VEGFR-2, and VEGFR-2. It belongs to the anilinopyrimidine naphthamide class and was rationally designed through kinase screening . Structurally, it is defined as 6-(2-((3-acetamidophenyl)amino)pyrimidin-4-yloxy)-N-phenyl-1-naphthamide .
属性
CAS 编号 |
1804982-31-7 |
|---|---|
分子式 |
C29H23N5O3 |
分子量 |
489.535 |
IUPAC 名称 |
6-((2-((3-Acetamidophenyl)amino)pyrimidin-4-yl)oxy)-N-phenyl-1-naphthamide |
InChI |
InChI=1S/C29H23N5O3/c1-19(35)31-22-10-6-11-23(18-22)33-29-30-16-15-27(34-29)37-24-13-14-25-20(17-24)7-5-12-26(25)28(36)32-21-8-3-2-4-9-21/h2-18H,1H3,(H,31,35)(H,32,36)(H,30,33,34) |
InChI 键 |
UWMIICSPAFDEMX-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC=CC=C1)C2=C3C=CC(OC4=NC(NC5=CC=CC(NC(C)=O)=C5)=NC=C4)=CC3=CC=C2 |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
DW-10075; DW 10075; DW10075 |
产品来源 |
United States |
相似化合物的比较
Key Pharmacological Properties :
- Selectivity: DW10075 exhibits nanomolar-level inhibitory activity against VEGFR-2 (IC50 = 0.69 nM), with weaker activity against VEGFR-1 (IC50 = 6.4 nM) and VEGFR-3 (IC50 = 5.5 nM) .
- Mechanism : DW10075 blocks VEGF-induced phosphorylation of VEGFR-2 and downstream signaling pathways (e.g., ERK1/2 and AKT), suppressing endothelial cell proliferation, migration, and angiogenesis .
- Antitumor Activity: In preclinical models, DW10075 inhibits tumor growth (e.g., U87-MG glioblastoma xenografts) by reducing microvessel density (CD31 expression) and tumor cell proliferation (Ki67 expression) .
DW10075 is compared to other VEGFR inhibitors, including Pazopanib, Sunitinib, Apatinib, and Axitinib, based on kinase selectivity, potency, and therapeutic efficacy.
Table 1: Kinase Selectivity and Inhibitory Potency
| Compound | VEGFR-2 IC50 (nM) | Selectivity (vs. Other Kinases) | Key Advantages | Limitations |
|---|---|---|---|---|
| DW10075 | 0.69 | No inhibition of FGFR/PDGFR-α | High selectivity, potent anti-angiogenesis | Limited data on clinical toxicity |
| Pazopanib | 30 | Inhibits PDGFR, FGFR, c-Kit | Broad-spectrum activity | Off-target effects, higher toxicity |
| Sunitinib | 10–50 | Targets PDGFR, c-Kit, RET | FDA-approved for multiple cancers | Severe side effects (hypertension, fatigue) |
| Apatinib | 1–10 | Selective for VEGFR-2 | Approved in China for gastric cancer | Limited global availability |
| Axitinib | 0.2–0.5 | Selective for VEGFR-1/2/3 | High potency, FDA-approved for RCC | Narrow therapeutic window |
Key Findings :
Selectivity : DW10075 surpasses Pazopanib and Sunitinib in selectivity, avoiding off-target effects on FGFR and PDGFR pathways, which are linked to adverse events .
Potency : While Axitinib has a lower IC50 for VEGFR-2 (0.2–0.5 nM), DW10075’s balanced inhibition of all three VEGFRs may offer broader anti-angiogenic effects .
Table 2: Preclinical Anti-Angiogenic and Antitumor Activity
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
